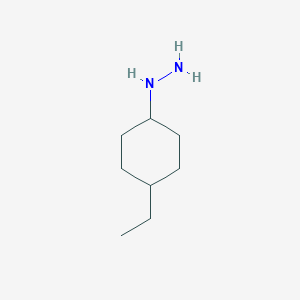

(4-Ethylcyclohexyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylcyclohexyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-7-3-5-8(10-9)6-4-7/h7-8,10H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRFYRIBGMVJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602654 | |

| Record name | (4-Ethylcyclohexyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016718-51-6 | |

| Record name | (4-Ethylcyclohexyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of C=N bonds. The choice of catalyst, support, solvent, temperature, and hydrogen pressure are all crucial variables that must be optimized. iitm.ac.iniitm.ac.in For the hydrogenation of aromatic rings to their cycloalkane counterparts, such as in the conversion of ethylbenzene (B125841) to ethylcyclohexane, reaction conditions are finely tuned to achieve high conversion and selectivity. google.com Low temperatures (<250°C) and high hydrogen pressures favor the formation of the saturated ring. google.com Similarly, in the synthesis of cyclohexylamine (B46788) from nitrobenzene, palladium-based catalysts are effective, with optimal conditions involving temperatures between 100-130°C and hydrogen pressures of 2-4 MPa. google.com

For the reduction of a (4-ethylcyclohexylidene)hydrazone intermediate, a similar optimization strategy would be employed. Platinum group metals (Pt, Pd, Rh) on supports like carbon or alumina (B75360) are typically the most active catalysts. iitm.ac.in

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Substrate | Product | Yield (%) |

| 1 | Pd/C | Ethanol (B145695) | 25 | 1 | Acetophenone Hydrazone | 1-Phenylethylhydrazine | >95 |

| 2 | PtO₂ | Acetic Acid | 25 | 3 | Acetophenone Hydrazone | 1-Phenylethylhydrazine | >95 |

| 3 | Raney Nickel | Ethanol | 80 | 50 | Cyclohexanone Hydrazone | Cyclohexylhydrazine | High |

| 4 | Rh-Al₂O₃ | Methanol | 50 | 10 | Cyclohexanone Hydrazone | Cyclohexylhydrazine | High |

Table 1: Optimization of Catalytic Hydrogenation for Hydrazone Reduction. This table presents typical conditions for the catalytic hydrogenation of hydrazones, analogous to an intermediate in the synthesis of (4-Ethylcyclohexyl)hydrazine. The data is compiled from general knowledge in catalytic hydrogenation. iitm.ac.iniitm.ac.in

Chemical Reduction:

Chemical reducing agents offer an alternative to catalytic hydrogenation. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are effective for reducing hydrazone carboxylates. acs.org The optimization for this step would involve controlling the stoichiometry of the reducing agent and the reaction temperature to ensure complete reduction without affecting other functional groups.

Another class of reagents involves the reduction of N-nitroso compounds. The synthesis of hydrazines via the reduction of N-nitrosamines is a well-established method. acs.org Recent advancements have focused on developing milder and more sustainable reducing agents. For example, thiourea (B124793) dioxide (TDO) has been used for the metal-free reduction of aryl-N-nitrosamines to the corresponding hydrazines in good to excellent yields under mild, aqueous conditions. researchgate.net Optimization studies for such reactions focus on the solvent system and the equivalents of the reducing agent.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Substrate | Product | Yield (%) |

| 1 | BH₃·THF | THF | 0 to 25 | 4 | Cyclohexanone tert-butylcarbazone | N'-Cyclohexyl-N-tert-butoxycarbonylhydrazine | High |

| 2 | LiAlH₄ | Diethyl Ether | 0 to 35 | 2 | N-Nitrosodicyclohexylamine | 1,1-Dicyclohexylhydrazine | ~90 |

| 3 | Zn/AcOH | Dioxane | 25 | 1 | N-Nitrosodiphenylamine | 1,1-Diphenylhydrazine | High |

| 4 | Thiourea Dioxide | Water/Base | 25-50 | 1-3 | Aryl-N-nitrosamine | Arylhydrazine | 80-95 |

Table 2: Optimization of Chemical Reduction for Hydrazine (B178648) Synthesis. This table shows various chemical reducing agents and conditions used for synthesizing hydrazines from hydrazone or N-nitroso precursors, which are relevant to the synthesis of (4-Ethylcyclohexyl)hydrazine. acs.orgacs.orgresearchgate.net

Optimization of Alkylation Conditions

An alternative synthetic approach involves the direct alkylation of hydrazine. The optimization of N-alkylation of acyl hydrazides with alcohols, for instance, has been studied using manganese catalysis. rsc.org Optimal conditions were found to be a specific catalyst loading (3 mol%), base (KOtBu, 50 mol%), and temperature (130 °C) in toluene, leading to excellent yields. rsc.org While this applies to acyl hydrazides, the principles of optimizing catalyst, base, solvent, and temperature are directly transferable to the alkylation of hydrazine with a suitable 4-ethylcyclohexyl electrophile. However, controlling the degree of alkylation (mono- vs. di-alkylation) is a significant challenge in such direct approaches. d-nb.info

Chemical Transformations and Reactivity of 4 Ethylcyclohexyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group makes (4-Ethylcyclohexyl)hydrazine a potent nucleophile, enabling it to react with a wide array of electrophilic compounds.

The reaction of this compound with aldehydes and ketones is a classic condensation reaction that results in the formation of (4-ethylcyclohexyl)hydrazones. soeagra.comwikipedia.org This transformation proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. soeagra.com

The general reaction can be represented as: R1R2C=O + (4-Ethylcyclohexyl)NHNH2 → R1R2C=NNH-(4-Ethylcyclohexyl) + H2O

The stability of the resulting hydrazone is influenced by several factors. While the hydrazone bond (C=N) is generally stable, its formation is reversible and can be hydrolyzed under acidic conditions. researchgate.net The bulky 4-ethylcyclohexyl group may introduce steric hindrance, potentially influencing the rate of reaction with sterically congested carbonyl compounds. The stability of these hydrazones makes them useful intermediates in further synthetic transformations. wikipedia.org

| Carbonyl Reactant | This compound | Product |

| Acetone (B3395972) | This compound | Acetone (4-ethylcyclohexyl)hydrazone |

| Benzaldehyde | This compound | Benzaldehyde (4-ethylcyclohexyl)hydrazone |

| Cyclohexanone | This compound | Cyclohexanone (4-ethylcyclohexyl)hydrazone |

The hydrazones formed from this compound and carbonyl compounds serve as crucial intermediates in the Wolff-Kishner reduction. wikipedia.orgucla.edu This reaction is a powerful method for the deoxygenation of aldehydes and ketones, converting the carbonyl group into a methylene (B1212753) group (-CH2-). wikipedia.orglibretexts.org The process involves treating the pre-formed or in situ generated hydrazone with a strong base, such as potassium hydroxide (B78521) or potassium tert-butoxide, at elevated temperatures. alfa-chemistry.comyale.edu

The mechanism involves the deprotonation of the hydrazone by the strong base, followed by a series of steps culminating in the elimination of dinitrogen gas (N2) and the formation of a carbanion, which is then protonated by the solvent to yield the final alkane product. libretexts.orgyale.edu

Reaction Scheme:

Hydrazone Formation: R2C=O + this compound → R2C=NNH-(4-Ethylcyclohexyl) + H2O

Reduction: R2C=NNH-(4-Ethylcyclohexyl) + KOH, heat → R2CH2 + N2 + K+ + OH- + (4-Ethylcyclohexyl) anion

This reduction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction. alfa-chemistry.com

| Carbonyl Substrate | Expected Deoxygenated Product |

| 4-Phenylcyclohexanone | 1-Ethyl-4-phenylcyclohexane |

| Propiophenone | 1-Propylbenzene |

| Adamantanone | Adamantane |

As a strong nucleophile, this compound readily reacts with various electrophilic reagents.

Acyl Halides: The reaction with acyl halides (like acetyl chloride or benzoyl chloride) yields N-acyl-N'-(4-ethylcyclohexyl)hydrazines, commonly known as acyl hydrazides. orgsyn.orgnih.gov The reaction typically proceeds by nucleophilic acyl substitution, where the hydrazine displaces the halide from the acyl halide. Care must be taken as a common side reaction is the formation of 1,2-diacylhydrazines, especially when using highly reactive acyl chlorides or an excess of the electrophile. orgsyn.orgorgsyn.org

Sulfonyl Halides: Similarly, reaction with sulfonyl halides (e.g., benzenesulfonyl chloride) produces the corresponding N-(4-ethylcyclohexyl)sulfonohydrazides. mdpi.com These compounds are valuable intermediates in organic synthesis. The reaction involves the nucleophilic attack of the hydrazine on the electrophilic sulfur atom, leading to the displacement of the chloride ion.

| Electrophile | Reagent | Product Class |

| Acyl Halide | Benzoyl chloride | Acyl hydrazide |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonyl hydrazide |

| Alkyl Halide | Benzyl bromide | N-alkyl-N'-(4-ethylcyclohexyl)hydrazine |

Cyclization Reactions for Heterocyclic Ring Formation

This compound is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds, leveraging its ability to act as a bidentate nucleophile.

One of the most significant applications of hydrazines in heterocyclic chemistry is the synthesis of pyrazoles. This compound can undergo a cyclocondensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents to form substituted pyrazole (B372694) rings. nih.govmdpi.comdergipark.org.tr

In this reaction, the two nitrogen atoms of the hydrazine moiety react with the two carbonyl carbons of the 1,3-diketone, followed by dehydration, to form the stable five-membered aromatic pyrazole ring. The reaction typically results in the formation of a 1-(4-ethylcyclohexyl)-substituted pyrazole derivative. The regioselectivity of the reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov

| 1,3-Dicarbonyl Compound | Expected Pyrazole Product |

| Acetylacetone (B45752) (2,4-Pentanedione) | 1-(4-Ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole |

| Dibenzoylmethane | 1-(4-Ethylcyclohexyl)-3,5-diphenyl-1H-pyrazole |

| Ethyl acetoacetate | 1-(4-Ethylcyclohexyl)-3-methyl-1H-pyrazol-5(4H)-one |

This compound can also be utilized in the synthesis of 1,2,4-triazole (B32235) derivatives through various established methods.

Einhorn-Brunner Reaction: This reaction involves the condensation of this compound with diacylamines in the presence of a weak acid to yield 1,2,4-triazoles. tijer.org

Pellizzari Reaction: While this method typically involves the reaction of an amide and an acyl hydrazide, derivatives of this compound, such as its corresponding acyl hydrazide, can be used to construct the 1,2,4-triazole ring. tijer.orgmdpi.com

Reaction with Isothiocyanates: this compound can react with isothiocyanates to form thiosemicarbazide (B42300) intermediates. These intermediates can then undergo oxidative cyclization or reaction with other reagents to form substituted 1,2,4-triazole-thiones. mdpi.com

These synthetic routes provide access to a variety of 1,2,4-triazole structures bearing a 4-ethylcyclohexyl substituent, which are of interest in medicinal and materials chemistry. mdpi.comresearchgate.net

Construction of Pyridazinone Systems

This compound serves as a key synthon in the construction of pyridazinone frameworks, which are significant pharmacophores in medicinal chemistry. The formation of these six-membered diazine heterocycles typically involves the condensation of the hydrazine moiety with a 1,4-dicarbonyl compound or its synthetic equivalent.

A primary synthetic route involves the reaction of this compound with γ-keto acids. In this reaction, the terminal nitrogen atom (Nβ) of the hydrazine initially attacks one of the carbonyl groups of the γ-keto acid, followed by an intramolecular cyclization and dehydration to yield the corresponding N-substituted pyridazinone. The reaction is typically carried out under reflux in a protic solvent like ethanol (B145695) or acetic acid.

For instance, the reaction of this compound with levulinic acid would be expected to produce 6-methyl-2-(4-ethylcyclohexyl)-4,5-dihydropyridazin-3(2H)-one. The general transformation is outlined below:

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | γ-Keto acid (e.g., Levulinic acid) | N-(4-Ethylcyclohexyl)pyridazinone derivative | Reflux in ethanol or acetic acid |

| This compound | Maleic anhydride (B1165640) derivatives | N-(4-Ethylcyclohexyl)pyridazinedione derivative | Heat |

Another approach utilizes maleic anhydride and its derivatives, which react with substituted hydrazines to form pyridazinediones. iglobaljournal.com The reaction of this compound with maleic anhydride would yield 1-(4-ethylcyclohexyl)pyridazine-3,6-dione. Saturated 1,4-diketones can also be employed, often leading to the formation of the pyridazine (B1198779) ring through an intermediate dihydropyridazine, which may undergo spontaneous oxidation to the aromatic product. iglobaljournal.comthieme-connect.de

Exploration of Other Nitrogen-Containing Heterocycles

The versatility of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles, most notably five-membered rings such as pyrazoles and triazoles.

Pyrazoles: The Knorr pyrazole synthesis and related methodologies represent the most common route to pyrazole derivatives. youtube.comslideshare.net This involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction of this compound with a symmetric 1,3-diketone like acetylacetone would yield a single pyrazole product, 1-(4-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole. mdpi.com However, with unsymmetrical 1,3-diketones, a mixture of two regioisomeric pyrazoles can be formed, as either nitrogen atom of the hydrazine can initiate the condensation with either carbonyl group. mdpi.comnih.gov The regioselectivity of this reaction can be influenced by the steric bulk of the 4-ethylcyclohexyl group and the substituents on the diketone, as well as the reaction conditions. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Product(s) |

| This compound | 1,3-Diketone (e.g., Acetylacetone) | 1-(4-Ethylcyclohexyl)-3,5-disubstituted-1H-pyrazole |

| This compound | α,β-Unsaturated carbonyl compound | 1-(4-Ethylcyclohexyl)-pyrazoline, which may oxidize to pyrazole |

Triazoles: this compound can also be a precursor for the synthesis of 1,2,4-triazoles. One common method involves the reaction of the hydrazine with formamide (B127407) under microwave irradiation to form the triazole ring. organic-chemistry.org Another approach is the reaction with amidines or other reagents that can provide the remaining carbon and nitrogen atoms for the heterocyclic ring. organic-chemistry.orgnih.gov For example, a multicomponent reaction involving a carboxylic acid, a primary amidine, and this compound can lead to the formation of 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Redox Chemistry and Reductive Capabilities

Hydrazine and its derivatives are well-known for their redox properties, capable of acting as both reducing and, less commonly, oxidizing agents. bohrium.com this compound is expected to exhibit similar reactivity, primarily functioning as a reducing agent in various organic transformations.

Role as a Reducing Agent in Organic Transformations

Hydrazines are effective reducing agents, a property stemming from their propensity to oxidize into the highly stable dinitrogen molecule (N₂). bohrium.comorganicchemistrydata.org This transformation formally releases hydrogen, enabling the reduction of various functional groups.

One of the most notable applications of hydrazine derivatives is in the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to their corresponding alkanes. organicchemistrydata.orgcommonorganicchemistry.com While the classic Wolff-Kishner reaction uses hydrazine hydrate (B1144303) under harsh basic and high-temperature conditions, the use of a substituted hydrazine like this compound would first form a hydrazone intermediate. Subsequent treatment with a strong base would facilitate the reduction.

| Substrate | Reagent | Product |

| Aldehyde/Ketone | This compound, followed by strong base (e.g., KOH) | Alkane |

| Nitroarenes | Hydrazine hydrate, Pd/C | Anilines |

Hydrazine derivatives are also employed in the reduction of other functional groups. For instance, in the presence of a catalyst such as palladium on carbon (Pd/C), hydrazine can selectively reduce nitro compounds to amines. organic-chemistry.org It is plausible that this compound could serve a similar role as a hydrogen source in catalytic transfer hydrogenation reactions.

Mechanisms of Oxidative Coupling Reactions

In addition to their role as reducing agents, hydrazines can participate in oxidative coupling reactions, often proceeding through radical intermediates. researchgate.netrsc.org These reactions have gained attention as powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Photochemical and electrochemical strategies are often employed to initiate these radical coupling processes. rsc.org

In a typical oxidative coupling scenario, the hydrazine can be oxidized to a hydrazyl radical. This radical can then engage in various coupling pathways. For example, the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates to form pyrazoles involves the formation of radical intermediates. researchgate.net While this specific example uses disubstituted hydrazines, similar radical-based mechanisms can be envisioned for monosubstituted hydrazines like this compound, leading to a variety of coupled products depending on the reaction partner and conditions.

Derivatization at Nitrogen Atoms: Alkylation and Acylation

The presence of two nitrogen atoms with lone pairs of electrons makes this compound a bidentate nucleophile, amenable to derivatization through alkylation and acylation reactions. Controlling the extent and position of substitution is a key challenge in the synthetic manipulation of such hydrazines.

Controlled Mono- and Disubstitution Strategies

Achieving selective mono- or disubstitution on the nitrogen atoms of this compound requires careful control of reaction conditions and stoichiometry.

Alkylation: Direct alkylation with alkyl halides can often lead to a mixture of products, including mono- and dialkylated species, as well as overalkylation to form quaternary hydrazinium (B103819) salts. However, strategies have been developed for the controlled and selective alkylation of hydrazine derivatives. d-nb.infoorganic-chemistry.org

A particularly effective method involves the formation of a nitrogen dianion. d-nb.infoorganic-chemistry.orgnih.gov this compound can be protected, for example with a Boc group, and then treated with two equivalents of a strong base like n-butyllithium (n-BuLi) at low temperature to generate a dianion. This highly reactive intermediate can then be selectively alkylated. By carefully choosing the protecting group and the order of addition of different alkylating agents, it is possible to achieve controlled mono- or sequential dialkylation at specific nitrogen atoms. d-nb.infoorganic-chemistry.org

| Starting Material | Reagents | Product |

| Boc-protected this compound | 1. 2 equiv. n-BuLi, THF, -78 °C2. Alkyl halide (R-X) | Mono- or di-alkylated hydrazine derivative |

| This compound | Acyl chloride or anhydride | Acylated hydrazine derivative |

Acylation: Acylation of this compound with acyl chlorides or anhydrides is generally more straightforward than alkylation. The reaction typically occurs readily at the more nucleophilic terminal nitrogen atom (Nβ). Monoacylation is usually favored, especially when using one equivalent of the acylating agent. The resulting acylhydrazides are stable compounds and important intermediates in the synthesis of heterocyles like 1,3,4-oxadiazoles. Achieving diacylation would require more forcing conditions or the use of a more reactive acylating agent.

Formation of N-Substituted Hydrazine Analogs

The modification of the hydrazine moiety in this compound is a key strategy for the synthesis of diverse analogs with potentially varied chemical and biological properties. The presence of two nitrogen atoms in the hydrazine group offers multiple sites for substitution, allowing for the introduction of a wide range of functional groups. Common strategies to achieve N-substitution include N-alkylation, N-arylation, reductive amination, and N-acylation. These transformations lead to the formation of a library of N-substituted this compound derivatives.

N-Alkylation

N-alkylation of this compound can be accomplished through reaction with alkyl halides. However, direct alkylation can often lead to a mixture of mono- and di-alkylated products, as well as potential overalkylation. To achieve selective mono-alkylation, a common strategy involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group. The protected hydrazine can then be deprotonated with a strong base, like n-butyllithium (n-BuLi), to form a nitrogen anion. This anion subsequently reacts with an alkyl halide to yield the N-alkylated product. The reaction rate is influenced by the nature of the leaving group in the alkyl halide (I > Br > Cl) and the steric bulk of the alkyl group.

A general reaction scheme for the selective N-alkylation of this compound is presented below:

Step 1: Protection this compound reacts with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form N'-Boc-(4-ethylcyclohexyl)hydrazine.

Step 2: Deprotonation and Alkylation The protected hydrazine is treated with n-butyllithium followed by an alkyl halide (R-X) to introduce the alkyl group.

Step 3: Deprotection (Optional) The Boc group can be removed under acidic conditions to yield the mono-alkylated hydrazine.

| Reactant | Reagents | Conditions | Product | Notes |

| This compound | 1. (Boc)₂O2. n-BuLi, THF, -78 °C3. R-X (e.g., CH₃I) | Stepwise reaction | N-Alkyl-N'-Boc-(4-ethylcyclohexyl)hydrazine | Selective mono-alkylation on the terminal nitrogen. |

| N-Alkyl-N'-Boc-(4-ethylcyclohexyl)hydrazine | Trifluoroacetic acid (TFA) or HCl | Room temperature | N-Alkyl-(4-ethylcyclohexyl)hydrazine | Deprotection to yield the free N-alkylated hydrazine. |

N-Arylation

The introduction of an aryl group onto the hydrazine nitrogen can be achieved through copper-mediated N-arylation reactions. A common method involves the use of arylboronic acids as the arylating agent. Similar to N-alkylation, the use of a protected hydrazine derivative, such as N'-Boc-(4-ethylcyclohexyl)hydrazine, can improve the selectivity and yield of the reaction. The presence of a base, such as triethylamine (B128534) (TEA), is also typically required.

A representative reaction for the N-arylation of this compound is as follows:

| Reactant | Reagents | Conditions | Product |

| N'-Boc-(4-ethylcyclohexyl)hydrazine | Arylboronic acid (Ar-B(OH)₂), Cu(OAc)₂, Triethylamine (TEA) | Dichloromethane (DCM), Room temperature | N-Aryl-N'-Boc-(4-ethylcyclohexyl)hydrazine |

| N-Aryl-N'-Boc-(4-ethylcyclohexyl)hydrazine | Trifluoroacetic acid (TFA) or HCl | Room temperature | N-Aryl-(4-ethylcyclohexyl)hydrazine |

Reductive Amination

Reductive amination provides a versatile method for the synthesis of N-substituted hydrazine analogs through the reaction of this compound with aldehydes or ketones. This two-step, one-pot process involves the initial formation of a hydrazone intermediate, followed by its reduction to the corresponding substituted hydrazine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and borohydride (B1222165) exchange resin (BER) in the presence of nickel acetate (B1210297) being effective options. wikipedia.orgkoreascience.kr This method is particularly useful for introducing a wide range of alkyl and substituted alkyl groups.

The general scheme for reductive amination is:

| Reactant 1 | Reactant 2 | Reagents | Conditions | Product |

| This compound | Aldehyde (R-CHO) or Ketone (R₂C=O) | Sodium cyanoborohydride (NaBH₃CN), mild acid catalyst | Methanol, Room temperature | N-Alkyl-(4-ethylcyclohexyl)hydrazine |

| This compound | Aldehyde (R-CHO) or Ketone (R₂C=O) | Borohydride Exchange Resin (BER), Nickel Acetate | Methanol, Reflux | N-Alkyl-(4-ethylcyclohexyl)hydrazine |

N-Acylation

N-acylation of this compound introduces an acyl group, forming a stable hydrazide. This transformation is typically achieved by reacting the hydrazine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent. The resulting N-acylhydrazines are important intermediates in the synthesis of various heterocyclic compounds.

A typical acylation reaction is depicted below:

| Reactant | Acylating Agent | Conditions | Product |

| This compound | Acyl chloride (R-COCl) | Pyridine or Triethylamine, Dichloromethane (DCM), 0 °C to Room temperature | N-Acyl-(4-ethylcyclohexyl)hydrazine |

| This compound | Carboxylic acid (R-COOH) | Coupling agent (e.g., DCC, EDC), Base (e.g., DMAP) | Dichloromethane (DCM), Room temperature |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (4-Ethylcyclohexyl)hydrazine, both ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group protons would appear as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The protons on the cyclohexane (B81311) ring would produce a complex pattern of overlapping multiplets in the aliphatic region. The protons of the hydrazine (B178648) group (-NHNH₂) would typically appear as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the two carbons of the ethyl group, the six carbons of the cyclohexane ring (with potential for cis/trans isomerism influencing the number of signals), and the carbon atom to which the hydrazine group is attached, which would be shifted downfield due to the electronegativity of the nitrogen atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~ 0.9 (triplet) | ~ 12 |

| Ethyl -CH₂- | ~ 1.4 (quartet) | ~ 29 |

| Cyclohexyl -CH- (attached to N) | ~ 2.5 - 3.0 (multiplet) | ~ 55 - 60 |

| Cyclohexyl -CH- (attached to ethyl) | ~ 1.0 - 1.5 (multiplet) | ~ 35 - 40 |

| Cyclohexyl -CH₂- | ~ 1.0 - 1.8 (multiplets) | ~ 25 - 35 |

| Hydrazine -NH₂ | Variable (broad singlet) | - |

| Hydrazine -NH- | Variable (broad singlet) | - |

Note: These are predicted values and can vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₈N₂), the molecular weight is approximately 142.24 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 142. The fragmentation pattern would likely involve the loss of the ethyl group, cleavage of the cyclohexane ring, and fragmentation of the hydrazine moiety. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

| 142 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₂H₅]⁺ |

| 97 | [C₆H₁₁-NH-NH₂]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 31 | [NHNH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-H bonds.

The N-H stretching vibrations of the primary amine group (-NH₂) in the hydrazine moiety typically appear as a doublet in the region of 3300-3400 cm⁻¹. The N-H bending vibration is expected around 1600-1650 cm⁻¹. The C-H stretching vibrations of the ethyl and cyclohexyl groups will be observed in the 2850-3000 cm⁻¹ region. The presence of these characteristic bands provides strong evidence for the structure of the compound.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazine (-NH₂) | N-H Stretch | 3300 - 3400 (doublet) |

| Hydrazine (-NH) | N-H Bend | 1600 - 1650 |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

| Alkyl (C-H) | C-H Bend | 1375 - 1465 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared with the theoretical percentages calculated from the molecular formula to verify the compound's elemental composition. For this compound (C₈H₁₈N₂), the theoretical elemental composition provides a benchmark for the purity of a synthesized sample.

Interactive Data Table: Theoretical Elemental Composition of this compound (C₈H₁₈N₂) nih.gov

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 67.56% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 12.75% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.69% |

| Total | 142.246 | 100.00% |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like alkylhydrazines. researchgate.net Due to the reactive nature of hydrazines, derivatization is often employed to improve their thermal stability and chromatographic behavior. researchgate.netoup.comnih.gov Common derivatizing agents include acetone (B3395972) or various aldehydes, which convert the hydrazine into a more stable hydrazone. oup.comnih.gov A GC analysis coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can effectively separate this compound from impurities and confirm its identity. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including polar substances like hydrazines. researchgate.netnih.govhelixchrom.com Reversed-phase HPLC is a common mode, but due to the high polarity of hydrazines, derivatization may be necessary to enhance retention on the nonpolar stationary phase. nih.gov Alternatively, specialized columns, such as those used in Hydrophilic Interaction Liquid Chromatography (HILIC), can be employed for the direct analysis of underivatized hydrazines. helixchrom.com HPLC with UV or MS detection provides a robust method for purity assessment and quantification. nih.gov

Theoretical and Computational Investigations of 4 Ethylcyclohexyl Hydrazine

Conformational Analysis and Stereochemical Considerations

The flexibility of the cyclohexyl ring and the hydrazine (B178648) moiety in (4-Ethylcyclohexyl)hydrazine gives rise to a complex potential energy surface with multiple possible conformers.

The cyclohexane (B81311) ring is known to adopt several conformations, with the chair form being significantly more stable than the boat or twist-boat forms. For a substituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions on the chair ring.

Chair Conformation: This is the most stable conformation, as it minimizes both angle strain and torsional strain.

Boat and Twist-Boat Conformations: These are higher-energy conformations that act as transition states or intermediates in the process of ring inversion.

The ethyl group at the C4 position can be either equatorial or axial. Due to steric hindrance, specifically 1,3-diaxial interactions, the conformer with the bulky ethyl group in the equatorial position is expected to be significantly more stable than the one with the axial ethyl group. The same principle applies to the hydrazine substituent at the C1 position. Therefore, the most stable conformer of this compound is predicted to be the trans-1,4-disubstituted chair, where both the ethyl and hydrazine groups are in equatorial positions.

Computational methods, such as DFT geometry optimization, can be used to calculate the relative energies of these different conformers and confirm the stability of the diequatorial chair conformation.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.0 (Reference) |

| Twist-Boat | ~5.5 |

| Boat | ~6.9 |

Note: These are general values for unsubstituted cyclohexane and serve as an illustration. The presence of substituents will alter these values.

Rotation around the single bond between the two nitrogen atoms in hydrazine is not entirely free. nih.gov This hindered rotation leads to different rotational isomers (rotamers). The potential energy surface for rotation around the N-N bond in hydrazine has been studied computationally. ijrar.org The rotation passes through two transition states: one where the N-H bonds are eclipsed and another where they are anti-periplanar. nih.gov

The barrier to rotation is influenced by a combination of steric repulsion between the lone pairs on the nitrogen atoms and hyperconjugative effects. nih.gov For substituted hydrazines like this compound, the presence of the bulky cyclohexyl group will further influence the rotational barrier and the relative stability of the different rotamers.

In some hydrazine derivatives, such as N-nitrosamines, the partial double-bond character of the N-N bond leads to a much higher rotational barrier, in the range of 23-29 kcal/mol. researchgate.netcdnsciencepub.comcdnsciencepub.com While the N-N bond in this compound is a single bond, the steric bulk of the substituents can still create a significant barrier to rotation that could potentially be measured or calculated.

Computational studies can map out the potential energy surface for rotation around the N-N bond by performing a series of constrained geometry optimizations at different dihedral angles. This allows for the determination of the rotational barrier heights and the identification of the most stable rotational isomers.

| Level of Theory/Basis Set | Cis Barrier (kcal/mol) | Trans Barrier (kcal/mol) |

|---|---|---|

| HF/4-31G | 12.11 | 3.81 |

| MP2/6-31G | 11.66 | 5.33 |

| B3LYP/6-31G | 11.11 | 5.15 |

Note: Data adapted from theoretical studies on the parent hydrazine molecule and illustrates the magnitude of rotational barriers. ijrar.org

Reaction Mechanism Studies and Energetics

A thorough investigation into the reaction mechanisms and energetics of this compound is crucial for predicting its stability, reactivity, and potential transformation pathways. Such studies are fundamental for any potential application, from synthesis to materials science.

Elucidation of Transition States and Activation Energies for Key Reactions

Computational chemistry provides powerful tools to map out the potential energy surface of a chemical reaction, identifying the low-energy pathways from reactants to products. A key aspect of this is the characterization of transition states, which are the highest energy points along the reaction coordinate and represent the kinetic barrier to a reaction.

For this compound, key reactions of interest would include oxidation, reduction, and reactions with various electrophiles and nucleophiles. Density Functional Theory (DFT) and ab initio methods are standard computational approaches for locating transition state geometries and calculating their corresponding activation energies. The activation energy (Ea) is a critical parameter that dictates the rate of a chemical reaction.

Table 1: Hypothetical Activation Energies for Key Reactions of this compound This table is for illustrative purposes only, as no specific experimental or computational data is currently available.

| Reaction Type | Reactant | Product(s) | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|---|

| Oxidation | This compound + O₂ | (4-Ethylcyclohexyl)diazene + H₂O₂ | Data not available |

| N-alkylation | This compound + CH₃I | 1-(4-Ethylcyclohexyl)-1-methylhydrazine + HI | Data not available |

| Acylation | This compound + CH₃COCl | 1-Acetyl-2-(4-ethylcyclohexyl)hydrazine + HCl | Data not available |

Note: The values in this table are placeholders and would need to be determined through rigorous computational studies.

Simulation of Reaction Pathways

Once transition states and intermediates are identified, the entire reaction pathway can be simulated. This involves tracing the minimum energy path (MEP) that connects reactants, transition states, intermediates, and products on the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations are commonly employed for this purpose, starting from the transition state and moving downhill towards the connected minima.

Simulating reaction pathways would provide a detailed, step-by-step visualization of how transformations of this compound occur at the molecular level. This would be invaluable for understanding the stereochemistry and regioselectivity of its reactions.

Kinetic Modeling of Transformations

Building on the calculated activation energies and reaction pathways, kinetic modeling can be performed to predict the rates of various transformations under different conditions (e.g., temperature, pressure, solvent). This involves solving a set of differential equations that describe the concentration changes of all species involved in the reaction network over time.

Kinetic models are essential for process optimization and for understanding the competition between different reaction pathways. For instance, a kinetic model could predict the product distribution of a reaction involving this compound, guiding experimental efforts to maximize the yield of a desired product.

Molecular Properties Prediction

Computational methods can also predict a wide range of molecular properties that govern the physical and chemical behavior of a compound. For this compound, these properties are largely unknown.

Dipole Moment and Polarization Effects

Computational calculations, typically using DFT or other quantum mechanical methods, can provide an accurate prediction of the dipole moment of this compound. Understanding its polarity is fundamental to predicting its behavior in different solvent environments and its potential for forming hydrogen bonds.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally indicates high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO can identify the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only, as no specific experimental or computational data is currently available.

| Molecular Orbital | Hypothetical Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | Data not available | Electron-donating ability (nucleophilicity) |

| LUMO | Data not available | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | Data not available | Chemical reactivity and stability |

Note: The values in this table are placeholders and would need to be determined through computational calculations.

Atomic Charge Distributions and Electrostatic Potential Maps

Atomic Charge Distributions

Atomic charge distribution analysis assigns partial charges to each atom in a molecule, offering a quantitative picture of the electron distribution. Methods like Mulliken population analysis are commonly employed for this purpose. wikipedia.orglibretexts.orguni-muenchen.de These calculated charges help in identifying electron-rich and electron-deficient centers within the molecule.

For the hydrazine molecule, a representative Mulliken atomic charge distribution is presented below. The nitrogen atoms, being more electronegative, are expected to carry a negative partial charge, while the hydrogen atoms exhibit a positive partial charge. This charge separation is a key feature of the molecule's electronic landscape.

| Atom | Mulliken Atomic Charge (e) |

|---|---|

| N1 | -0.25 |

| N2 | -0.25 |

| H1 | +0.125 |

| H2 | +0.125 |

| H3 | +0.125 |

| H4 | +0.125 |

Note: The values presented are illustrative for hydrazine and may vary depending on the specific computational method and basis set used.

In the case of this compound, the ethyl and cyclohexyl substituents would further influence this charge distribution through inductive effects, though the fundamental polarization of the N-N and N-H bonds is expected to remain a dominant feature.

Electrostatic Potential Maps

An electrostatic potential (ESP) map is a three-dimensional visualization that illustrates the charge distribution of a molecule. wolfram.comlibretexts.org It is mapped onto the electron density surface, providing an intuitive understanding of where the molecule is likely to interact with other chemical species. wolfram.comlibretexts.org

The color-coding of an ESP map typically follows a convention where:

Red indicates regions of high electron density and negative electrostatic potential. These areas are susceptible to electrophilic attack.

Blue represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green and yellow denote areas with intermediate or near-neutral electrostatic potential. wolfram.com

For a hydrazine-like molecule, the ESP map would show a region of negative potential (red) concentrated around the nitrogen atoms, corresponding to the location of their lone pairs of electrons. researchgate.net Conversely, the areas around the hydrogen atoms would exhibit a positive potential (blue), reflecting their electron-deficient nature. researchgate.net

The ethyl and cyclohexyl groups in this compound would primarily be represented by regions of near-neutral potential (green), characteristic of nonpolar hydrocarbon moieties. The ESP map provides a powerful visual tool for predicting the sites of electrophilic and nucleophilic interaction, hydrogen bonding, and other non-covalent interactions.

Future Research Directions and Emerging Opportunities in the Chemistry of 4 Ethylcyclohexyl Hydrazine

The exploration of (4-Ethylcyclohexyl)hydrazine and related alkylhydrazines presents a fertile ground for advancements in synthetic chemistry and material science. Future research is poised to focus on developing more sophisticated, efficient, and sustainable methodologies for its synthesis and transformation. Key opportunities lie in the refinement of synthetic routes, the discovery of novel catalytic systems, the application of advanced computational tools, the integration of modern automated platforms, and the investigation of complex stereoselective reactions. These endeavors will not only enhance our fundamental understanding of hydrazine (B178648) chemistry but also unlock the potential for creating novel molecules with unique properties.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (4-Ethylcyclohexyl)hydrazine derivatives, and how are reaction conditions optimized?

- Methodology : Hydrazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate reacts with carbonyl-containing precursors (e.g., esters or aldehydes) under reflux in ethanol or methanol. Optimization involves adjusting temperature, solvent polarity, and stoichiometry. In one protocol, ethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy] acetate reacted with hydrazine hydrate in ethanol at room temperature for 30 hours, yielding 92% product after recrystallization . Similar conditions apply to cyclohexane-based hydrazines, with reflux times varying based on steric hindrance from substituents.

Q. How are hydrazones used to identify carbonyl groups, and what analytical techniques validate their formation?

- Methodology : Hydrazones form via reaction of hydrazines with aldehydes/ketones. For example, benzaldehyde reacts with phenylhydrazine in ethanol under reflux to form crystalline phenylhydrazones, confirmed by melting point analysis and IR spectroscopy . Advanced validation uses HPLC or UV-Vis spectroscopy, as seen in studies where 2,4-dinitrophenylhydrazine derivatives exhibited distinct λmax values at 546–526 nm .

Q. What safety protocols are critical when handling this compound and its derivatives?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Hydrazines are corrosive and may release toxic fumes (e.g., NH3) upon decomposition. NIOSH Method 3518 recommends 0.1 M HCl as a collection medium for airborne hydrazine analysis, followed by spectrophotometric detection using phosphomolybdic acid . Storage requires airtight containers in cool, dark environments to prevent oxidation.

Advanced Research Questions

Q. How do computational studies inform the design of hydrazine catalysts for ring-opening metathesis reactions?

- Methodology : Density functional theory (DFT) calculations map reaction energetics. For example, a [2.2.2]-bicyclic hydrazine catalyst reduced the activation barrier for cycloreversion by 12 kcal/mol compared to [2.2.1]-hydrazine, enhancing reactivity in norbornene metathesis. Experimental validation showed a 3× rate increase under optimized conditions (60°C, toluene, 24 hours) . Key parameters include steric strain relief and electronic stabilization of transition states.

Q. What mechanisms explain the reduction of graphene oxide (GO) by hydrazine, and how do they differ from thermal reduction?

- Methodology : Hydrazine selectively reduces epoxide groups on GO via nucleophilic attack, forming hydrazino alcohols at edge sites. Thermal reduction, however, removes hydroxyl, carbonyl, and carboxyl groups through dehydroxylation/decarboxylation pathways. DFT studies (M05-2X/6-31G(d)) show hydrazine-mediated de-epoxidation is exothermic (ΔG = −8.2 kcal/mol), while thermal dehydroxylation requires >200°C .

Q. How do substituents on hydrazines influence their reactivity in forming heterocyclic compounds (e.g., indoles, thiadiazines)?

- Methodology : Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity, accelerating cyclization. For instance, 4-chlorobenzaldehyde reacts with thiadiazine-hydrazine hybrids to form fused heterocycles with >90% yield under acid catalysis. Steric effects from ethyl or cyclohexyl groups may slow kinetics but improve product stability . Comparative studies using Hammett constants correlate substituent effects with reaction rates.

Data Contradiction Analysis

Q. Discrepancies in optimal reaction times for hydrazine-mediated syntheses: How to resolve them?

- Key Findings :

| Substrate | Reaction Time | Yield | Conditions | Source |

|---|---|---|---|---|

| Ethyl coumarinyl ester | 30 h | 92% | RT, ethanol | |

| Chromenyl diazenyl benzoate | 12 h | 85% | Reflux, ethanol |

- Resolution : Steric bulk in cyclohexyl groups slows nucleation, requiring longer times. Polar protic solvents (e.g., ethanol vs. methanol) also affect solubility of intermediates. Kinetic studies recommend time-course monitoring via TLC or in-situ IR.

Methodological Recommendations

- Synthesis : Prioritize hydrazine hydrate for high-yield reactions but substitute with stabilized salts (e.g., hydrochloride) for air-sensitive protocols .

- Characterization : Combine IR (C=N stretch ~1600 cm<sup>−1</sup>) with <sup>1</sup>H NMR (NH2 δ 2.5–3.5 ppm) for structural confirmation .

- Computational Modeling : Use M06-2X/def2-TZVP for accurate transition-state modeling in catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.